molecular formula C9H9BF2N2O2 B7954851 (6,7-Difluoro-1,2-dimethylbenzimidazol-5-yl)boronic acid

(6,7-Difluoro-1,2-dimethylbenzimidazol-5-yl)boronic acid

Cat. No.: B7954851
M. Wt: 225.99 g/mol
InChI Key: OAIVUKCPQRRAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,7-Difluoro-1,2-dimethylbenzimidazol-5-yl)boronic acid is an organoboron compound that features a benzimidazole core substituted with two fluorine atoms and two methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the borylation of a halogenated benzimidazole derivative using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6,7-Difluoro-1,2-dimethylbenzimidazol-5-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.

    Protodeboronation: The major product is the corresponding benzimidazole derivative without the boronic acid group.

Scientific Research Applications

(6,7-Difluoro-1,2-dimethylbenzimidazol-5-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for (6,7-Difluoro-1,2-dimethylbenzimidazol-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-Fluorophenylboronic Acid: Another fluorinated boronic acid with different substitution patterns.

Uniqueness

(6,7-Difluoro-1,2-dimethylbenzimidazol-5-yl)boronic acid is unique due to its specific substitution pattern on the benzimidazole core, which can impart different electronic properties and reactivity compared to other boronic acids .

Properties

IUPAC Name

(6,7-difluoro-1,2-dimethylbenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF2N2O2/c1-4-13-6-3-5(10(15)16)7(11)8(12)9(6)14(4)2/h3,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIVUKCPQRRAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=C1F)F)N(C(=N2)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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